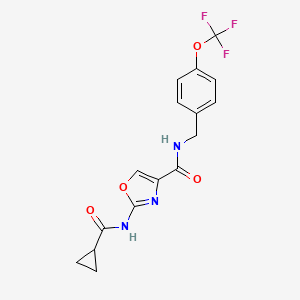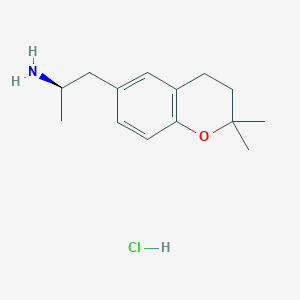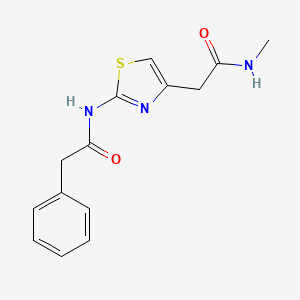
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a building block in the synthesis of various bioactive molecules due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst, potassium iodide (KI) as an additive, and Oxone as an oxidant in acetonitrile (CH3CN) under an oxygen atmosphere at 80°C for 12 hours . This reaction leads to the formation of the desired compound through a series of domino processes, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Pyrrolidine-2-carbaldehyde and carboxylic acids.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity . This inhibition leads to various physiological effects, such as the reduction of triglycerides and glucose levels in the plasma . The compound’s ability to modulate adrenergic signaling pathways makes it a valuable tool in studying metabolic and cardiovascular diseases.
類似化合物との比較
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Another non-selective α-adrenoceptor antagonist with similar metabolic benefits.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with potential selective serotonin reuptake inhibitor (SSRI) activity.
7-(4-(4-(2-Bromophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride: A compound with oncogene-selective lethality.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields of research.
特性
IUPAC Name |
1-piperazin-1-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-2-1-5-11(8)10-6-3-9-4-7-10;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZDHSORDAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2467388.png)

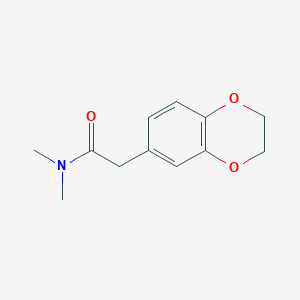
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)
![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)
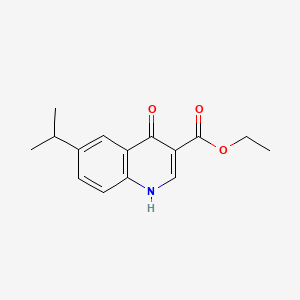
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)
![14-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B2467406.png)
